5-Formyl-2-methoxybenzene-1-sulfonate sodium
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Overview
Description
5-Formyl-2-methoxybenzene-1-sulfonate sodium, also known as benzenesulfonic acid, 5-formyl-2-methoxy-, sodium salt, is a chemical compound with the empirical formula C8H7O5S1Na1 and a molecular weight of 238.19 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxybenzene-1-sulfonate sodium typically involves the sulfonation of 5-formyl-2-methoxybenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the formation of the desired sulfonate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxybenzene-1-sulfonate sodium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 5-Carboxy-2-methoxybenzenesulfonate sodium.
Reduction: 5-Hydroxymethyl-2-methoxybenzenesulfonate sodium.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used
Scientific Research Applications
5-Formyl-2-methoxybenzene-1-sulfonate sodium is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxybenzene-1-sulfonate sodium involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the sulfonate group can participate in ionic interactions with biological molecules. These interactions can modulate enzyme activities, alter metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Formylbenzenesulfonic acid sodium salt
- Sodium benzenesulfonate
- 5-Formyl-2-thienylboronic acid
- Sodium diphenylamine-4-sulfonate
- 5-Formyl-2-furanylboronic acid
Uniqueness
5-Formyl-2-methoxybenzene-1-sulfonate sodium is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry. Its solubility in water and stability under various conditions further enhance its utility in scientific research .
Properties
Molecular Formula |
C8H7NaO5S- |
---|---|
Molecular Weight |
238.19 g/mol |
InChI |
InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/p-1 |
InChI Key |
RXHQZEGVZGETFZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na] |
Origin of Product |
United States |
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